molecular formula C19H17FN4O2S B2632680 N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-84-7

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Numéro de catalogue: B2632680
Numéro CAS: 897456-84-7
Poids moléculaire: 384.43
Clé InChI: XZJZTRZQQWWQHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound that features a fluorophenyl group, an imidazole ring, and an oxalamide moiety

Analyse Biochimique

Biochemical Properties

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide plays a significant role in biochemical reactions, particularly as an inhibitor of kinesin spindle protein (KSP). KSP is a motor protein essential for mitotic spindle formation during cell division. By inhibiting KSP, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cells . The interaction between this compound and KSP is primarily through binding to the motor domain of the protein, preventing its interaction with microtubules .

Cellular Effects

This compound exerts profound effects on various cell types, particularly cancer cells. By inhibiting KSP, it induces mitotic arrest, leading to apoptosis. This compound also affects cell signaling pathways, including the activation of p53, a tumor suppressor protein that regulates the cell cycle and promotes apoptosis . Additionally, it influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby enhancing its cytotoxic effects on cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the motor domain of KSP, inhibiting its ATPase activity and preventing microtubule interaction . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase-anaphase transition. The compound also activates the p53 pathway, promoting apoptosis through the intrinsic mitochondrial pathway . Furthermore, it modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained mitotic arrest and apoptosis in cancer cells . In vivo studies have demonstrated its efficacy in reducing tumor growth over time, with no significant development of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, hematological changes, and organ toxicity . The therapeutic window for this compound is narrow, necessitating careful dosage optimization to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the renal and biliary routes . The metabolic pathways involve hydroxylation, demethylation, and conjugation reactions, which influence the compound’s pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Additionally, binding proteins in the plasma can modulate its bioavailability and distribution .

Subcellular Localization

This compound localizes primarily to the cytoplasm, where it exerts its inhibitory effects on KSP . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is confined to the cytoplasm, where it disrupts mitotic spindle formation and induces apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, which is then coupled with the fluorophenyl group. The final step involves the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features an oxalamide functional group characterized by two amide linkages separated by an ethylene group, alongside a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety. The synthesis typically involves multiple steps, including:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal with aniline derivatives.
  • Thioether Formation : The imidazole derivative is reacted with a thiol compound to introduce the thio group.
  • Oxalamide Formation : The final step involves reacting the thioether with oxalyl chloride in the presence of a base to form the oxalamide structure.

These synthetic routes can be optimized for yield and purity, utilizing readily available starting materials.

Anticancer Properties

Research has demonstrated that N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exhibits promising antitumor activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, by modulating key proteins involved in apoptosis pathways. Specifically, it has been observed to increase the expression levels of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and subsequent cell death .

The selectivity index for this compound indicates that it has a higher tolerance in normal cells compared to tumor cells, suggesting its potential as a targeted cancer therapy. For instance, compound 4f (a derivative related to this class of compounds) displayed a selectivity index 23–46 times higher for tumor cells compared to normal cells, showcasing its efficacy against various cancer types while sparing healthy tissues .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . The imidazole moiety is known for its role in various biological processes and has been linked to inhibitory effects on certain pathogens. Studies suggest that compounds containing this structure may exhibit broad-spectrum antimicrobial properties, making them valuable in treating infections caused by resistant strains.

Activité Biologique

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound characterized by its oxalamide functional group, which features two amide linkages separated by an ethylene group. The compound includes a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety, contributing to its structural complexity and potential biological activity. This article reviews the biological activities of this compound, particularly its antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of 410.5 g/mol. The structure is represented as follows:

Component Description
Common Name This compound
CAS Number 897457-46-4
Molecular Formula C21H22N4O3S
Molecular Weight 410.5 g/mol

Antimicrobial Properties

The imidazole moiety in the compound is known for its role in various biological processes, often acting as a pharmacophore in medicinal chemistry. Studies have suggested that compounds containing imidazole structures exhibit inhibitory effects on certain pathogens. Specifically, this compound has been evaluated for its antimicrobial activity against various bacterial strains, showing promising results that warrant further investigation.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated that it exhibits significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer).

Case Study: Antitumor Activity Evaluation

A recent study evaluated the antiproliferative effects of similar oxalamide derivatives, revealing that certain compounds exhibited IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). The selectivity index indicated that these compounds were significantly more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.

Compound Cell Line IC50 (µM) Selectivity Index
N1-(4-fluorophenyl)-N2-(2-thioethyl)oxalamideHeLa18.5323–46
5-FUHeLa25.00-

The mechanism of action appears to involve the induction of apoptosis in cancer cells, characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This apoptotic pathway was confirmed through Western blot analysis and Hoechst staining assays.

The biological activity of N1-(4-fluorophenyl)-N2-(2-thioethyl)oxalamide may involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can facilitate binding to metal ions or proteins, potentially inhibiting metalloproteinases or other critical enzymes involved in tumor progression.

Propriétés

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-14-6-8-15(9-7-14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJZTRZQQWWQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.